molecular formula C15H21BrN2O B4874033 N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide

N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B4874033
M. Wt: 325.24 g/mol
InChI Key: DPUPJYHTGCZOTR-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide is an organic compound that belongs to the class of amides. It features a brominated aromatic ring, a piperidine ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 2,3-dimethylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acylation: The brominated product is then acylated with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Piperidine Introduction: Finally, the acylated product is reacted with piperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring.

    Reduction: Reduction reactions might target the bromine atom or the carbonyl group in the acetamide.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or analgesic effects.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, affecting their function and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide
  • N-(4-fluoro-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide
  • N-(4-methyl-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide

Uniqueness

N-(4-bromo-2,3-dimethylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-11-12(2)14(7-6-13(11)16)17-15(19)10-18-8-4-3-5-9-18/h6-7H,3-5,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUPJYHTGCZOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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